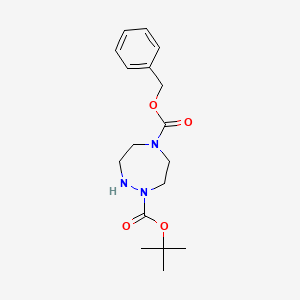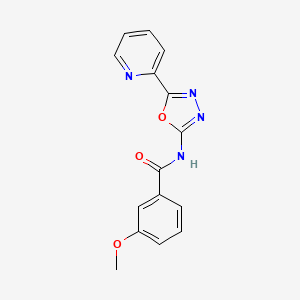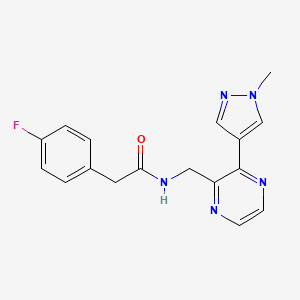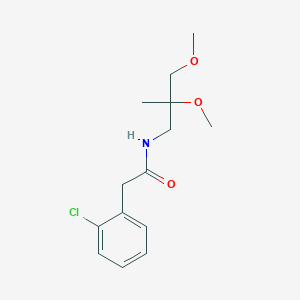
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is a compound that belongs to the class of triazacycloheptanes. This compound is characterized by the presence of tert-butoxycarbonyl and benzyloxycarbonyl protective groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate typically involves the protection of the amine groups with tert-butoxycarbonyl and benzyloxycarbonyl groups. The reaction conditions often include the use of bases such as triethylamine or pyridine, and the protective groups are introduced using reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogenation with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, oxalyl chloride for deprotection, and various bases and acids to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl and benzyloxycarbonyl groups are stable under a variety of conditions, allowing for selective reactions to occur. The deprotection of these groups can be achieved using specific reagents like oxalyl chloride, which selectively removes the protective groups without affecting other functional groups .
類似化合物との比較
Similar Compounds
1-(tert-Butoxycarbonyl)-1,2,5-triazacycloheptane: Similar structure but lacks the benzyloxycarbonyl group.
5-(Benzyloxycarbonyl)-1,2,5-triazacycloheptane: Similar structure but lacks the tert-butoxycarbonyl group.
1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1,2,5-triazacycloheptane: Similar structure with a methoxycarbonyl group instead of benzyloxycarbonyl.
Uniqueness
5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is unique due to the presence of both tert-butoxycarbonyl and benzyloxycarbonyl protective groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the ability to perform multiple reactions without interference .
特性
IUPAC Name |
5-O-benzyl 1-O-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-12-11-19(10-9-18-20)15(21)23-13-14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJUCQBYIRWJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CCN1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cinnoline-3-carboxylic acid](/img/structure/B2721236.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2721239.png)



![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)
![3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2721250.png)
![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)

